N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide

Catalog No.
S3405392
CAS No.
224323-50-6
M.F
C16H20FN3O4
M. Wt
337.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-ox...

CAS Number

224323-50-6

Product Name

N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide

IUPAC Name

N-[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Molecular Formula

C16H20FN3O4

Molecular Weight

337.35 g/mol

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)

InChI Key

TYZROVQLWOKYKF-UHFFFAOYSA-N

SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide is a member of morpholines.

Antibacterial Activity:

N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide, also known as linezolid, is a synthetic antibiotic belonging to the oxazolidinone class. It exhibits broad-spectrum antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [PubChem, N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide, ]. This activity makes linezolid a valuable treatment option for infections caused by these multidrug-resistant bacteria.

Mechanism of Action:

Linezolid acts by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, thereby preventing the formation of the peptide bond, a critical step in protein translation [Linezolid (Zyvox) -Mechanism of Action, Side Effects, Uses ]. This unique mechanism of action differs from other commonly used antibiotics, contributing to its effectiveness against bacteria resistant to other classes of antibiotics.

Research Applications:

  • Combination therapy: Researchers are investigating the efficacy of combining linezolid with other antibiotics to treat complex infections or improve treatment outcomes [A Review of the Use of Linezolid in Combination Therapy for Serious Bacterial Infections, 2019 ].
  • Novel drug development: Linezolid serves as a scaffold for the development of new oxazolidinone derivatives with improved properties, such as broader spectrum activity or enhanced resistance to bacterial resistance mechanisms [Design, Synthesis, and Biological Evaluation of Novel Oxazolidinones as Potential Antibacterial Agents, 2020 ].
  • Understanding resistance mechanisms: Research is ongoing to understand how bacteria develop resistance to linezolid, which is crucial for developing strategies to combat emerging resistance [Linezolid-resistant Staphylococcus aureus: Emergence, mechanisms, and implications for the future of the oxazolidinone class, 2011 ].

N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide is a synthetic compound belonging to the oxazolidinone class, primarily known for its role as an antibiotic. This compound features a complex structure that includes a fluorinated phenyl group and a morpholino substituent, which contribute to its pharmacological properties. The molecular formula is C₁₆H₁₈F₃N₃O₄, and it has a molecular weight of approximately 337.35 g/mol .

Linezolid inhibits protein synthesis in bacteria by reversibly binding to the ribosome at the 50S subunit. This binding prevents the formation of the peptide bond, a critical step in protein production, ultimately leading to bacterial cell death.

  • Toxicity: Linezolid can cause various side effects, including diarrhea, nausea, headache, and neuropathy (nerve damage).
  • Flammability: No data readily available on flammability.
  • Reactivity: Linezolid is generally considered stable under most storage conditions [].

  • Formation of the Oxazolidinone Ring: The precursor compound (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone reacts with potassium phthalamide to yield an intermediate that is subsequently converted into N-[[(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalamide .
  • Acylation Step: The intermediate undergoes acylation with acetyl chloride or acetic anhydride in the presence of solvents like ethyl acetate or methylene dichloride, leading to the final product .

N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide exhibits significant antibacterial activity, particularly against Gram-positive bacteria. It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, making it effective in treating infections caused by resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

The synthesis methods for N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide include:

  • Starting Materials: The synthesis begins with (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.
  • Reagents: Potassium phthalamide, acetyl chloride or acetic anhydride, and various organic solvents are utilized throughout the process.
  • Reaction Conditions: The reactions are typically conducted under controlled temperatures (25°C to 30°C) and specific pH conditions to optimize yield and purity .

This compound is primarily used in the pharmaceutical industry as an antibiotic agent. Its efficacy against resistant bacterial strains makes it a valuable option in treating serious infections. Additionally, it serves as a reference compound in research related to antibiotic resistance and drug design .

Studies on N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide have shown its interactions with various biological targets, particularly ribosomal RNA. Its binding affinity and mechanism of action have been explored to understand its effectiveness against resistant bacterial strains. Further interaction studies are ongoing to evaluate potential synergies with other antibiotics and to elucidate its pharmacokinetic properties .

Several compounds share structural similarities with N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide, including:

Compound NameStructure SimilarityUnique Features
LinezolidSame oxazolidinone coreFirst approved drug in this class
TedizolidSimilar mechanism of actionEnhanced potency against Gram-positive bacteria
RadezolidRelated structureIncreased activity against resistant strains

These compounds exhibit similar antibacterial properties but differ in their specific structural modifications and pharmacological profiles, highlighting the uniqueness of N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide within the oxazolidinone class .

XLogP3

0.7

Dates

Last modified: 08-19-2023

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